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molecular formula C11H17NO3 B8319291 3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene

Cat. No. B8319291
M. Wt: 211.26 g/mol
InChI Key: PWXMOQHBDBOAKA-UHFFFAOYSA-N
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Patent
US06875774B2

Procedure details

A suspension of tert-BuOK (505 mg, 4.5 mmol) in anhydrous toluene (4.5 mL) was refluxed (1 h) and then an anhydrous toluene solution (1.5 mL) of 15a (386 mg, 1.5 mmol) was added (20 min) and the reaction mixture was refluxed for an additional 3 h, and then cooled. EtOH (2 mL) was added, and the reaction was filtered (Celite pad) and concentrated in vacuo. The residue was purified by PTLC (5% MeOH—CHCl3) to give 4 (127 mg, 40%) as a yellow oil: Rf 0.21 (5% MeOH—CHCl3); IR (neat) 2932, 2857, 1656, 1292, 1207 cm−1; 1H NMR (CDCl3, 500 MHz) δ 1.25 (t, J=7.1 Hz, 3H, CH2CH3), 1.55-1.64 (m, 2H, C(7)H2), 1.65-1.73 (m, 1H), C(6)HH′), 1.84-1.86 (m, 1H, C(6)HH′), 2.19 (br s, 1H, C(5)H), 2.89 (d, J=13.0 Hz, 1H), C(9)HH′), 2.90-2.96 (m, 2H, C(8)H2), 2.96 (d, J=13.0 Hz, 1H, C(9)HH′), 3.24 (d, J=16.8 Hz, 1H, C(2)HH′), 3.73 (d, J=16.8 Hz, 1H, C(2)HH′), 4.17 (q, J=7.1 Hz, 2H, CH2CH3), 11.83 (br s, 1H, C(4)OH), the 1H NMR assignments were consistent with the COSY spectrum; 13C NMR (CDCl3, 150 MHz) 14.2 (CH2CH3), 19.1 (C(7)), 26.6 (C(6)), 32.2 (C(5)), 49.5 (C(2)), 51.4 (C(9)), 55.2 (C(8)), 60.2 (CH2CH3), 99.3 (C(3)), 170.6 (C(O)), 172.1 (C(4) ppm, the assignments were consistent with the DEPT, HMQC and HMBC spectra; MS (+CI) 212 [M+1]+; Mr (+CI) 212.128 08 [M+1]+ (calcd for C11H18NO3 212.128 67). Anal. (C11H17NO3): C, H, N.
Quantity
505 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
386 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
C(O[K])(C)(C)C.[CH2:7]([O:9][C:10]([CH2:12][CH2:13][N:14]1[CH2:19][CH2:18][CH2:17][CH:16]([C:20]([O:22]CC)=O)[CH2:15]1)=[O:11])[CH3:8].CCO>C1(C)C=CC=CC=1>[CH2:7]([O:9][C:10]([C:12]1[CH2:13][N:14]2[CH2:15][CH:16]([C:20]=1[OH:22])[CH2:17][CH2:18][CH2:19]2)=[O:11])[CH3:8]

Inputs

Step One
Name
Quantity
505 mg
Type
reactant
Smiles
C(C)(C)(C)O[K]
Name
Quantity
4.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
386 mg
Type
reactant
Smiles
C(C)OC(=O)CCN1CC(CCC1)C(=O)OCC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed (1 h)
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for an additional 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the reaction was filtered (Celite pad)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by PTLC (5% MeOH—CHCl3)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1CN2CCCC(C1O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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